N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c1-11(2)9-22-17(24)16-14(7-8-25-16)21-18(22)26-10-15(23)20-13-6-4-3-5-12(13)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEVTTGGQLLTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1252816-57-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiproliferative properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 391.5 g/mol. The structural characteristics include:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thieno[3,2-d]pyrimidine moiety : Associated with various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂S₂ |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1252816-57-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, the thieno[3,2-d]pyrimidine derivatives have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of key signaling pathways such as MAPK and PI3K/Akt has been suggested.
-
Case Study :
- A study evaluated the antiproliferative activity against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116). The results indicated significant growth inhibition at micromolar concentrations, suggesting a strong potential for further development as an anticancer agent.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against bacterial strains.
- Evaluation :
- In vitro studies have been conducted to assess its efficacy against Gram-positive and Gram-negative bacteria.
- The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated in various cellular models.
- Findings :
- A significant reduction in cell viability was observed in several cell lines (e.g., HeLa and A549), correlating with increased concentrations of the compound.
- The compound's ability to inhibit cell cycle progression was noted, particularly at the G1/S checkpoint.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs (Table 1) highlight key variations in substituents, molecular weight, and inferred properties.
Table 1. Structural Comparison with Analogs
*Calculated based on molecular formula.
Key Observations:
Fluorine’s electron-withdrawing nature could enhance hydrogen-bond acceptor capacity . Side Chains: The 2-methylpropyl group in the target compound likely increases lipophilicity relative to methyl () or diethylamino () groups, impacting bioavailability and blood-brain barrier penetration .
XGBoost models () might estimate properties like melting point or bioactivity using structural descriptors . Crystallography: Structural determination of analogs (e.g., ) often employs SHELXL (), suggesting similar approaches could resolve the target compound’s conformation .
Synthetic Feasibility :
- Yield and purity data for analogs (e.g., 80% yield in ) imply feasible synthesis routes for the target compound, though steric bulk from the isobutyl group may require optimized conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including thioether bond formation between thienopyrimidinone and acetamide derivatives. Key steps include:
- Coupling reactions : Use of potassium carbonate as a base in polar aprotic solvents (e.g., DMF or ethanol) to facilitate nucleophilic substitution .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
- Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.0 ppm for fluorophenyl groups) and sulfanyl-acetamide linkages (δ 4.1–4.3 ppm for SCH2) .
- Mass spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks, with deviations <0.1 Da indicating purity .
- IR spectroscopy : Detects carbonyl (C=O) stretches (~1680–1720 cm⁻¹) from the thienopyrimidinone and acetamide moieties .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
- Enzyme inhibition : Screen against kinases or proteases due to thienopyrimidine’s affinity for ATP-binding pockets .
- Solubility testing : Determine solubility in DMSO/ethanol for dosing consistency in cellular assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are used?
- Docking studies : Tools like AutoDock Vina model binding to kinase domains (e.g., EGFR), with scoring functions prioritizing hydrogen bonds to fluorophenyl and sulfanyl groups .
- MD simulations : Validate stability of ligand-protein complexes over 100-ns trajectories (RMSD <2 Å) .
- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity data .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Standardized protocols : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic stability testing : Use liver microsomes to identify cytochrome P450 interactions that alter efficacy .
- Structural analogs : Compare SAR (structure-activity relationship) trends to isolate substituent effects (e.g., 2-methylpropyl vs. 3,5-dimethylphenyl) .
Q. How is X-ray crystallography applied to determine its crystal structure, and what challenges arise during refinement?
- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.2 Å) datasets .
- Refinement with SHELXL : Address disordered solvent molecules or flexible side chains via PART and DFIX commands .
- Validation tools : Check geometry with PLATON and CCDC Mercury to ensure bond angles/lengths align with similar thienopyrimidines .
Q. What methodologies optimize the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups at the acetamide moiety to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve aqueous solubility and prolong half-life .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models to calculate AUC and Cmax .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
